2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H20O. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an allylic alcohol functional group. It is a colorless liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol typically involves the reaction of 4-methylcyclohexanone with allyl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, where the allyl magnesium bromide acts as a nucleophile, attacking the carbonyl carbon of 4-methylcyclohexanone to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-one. This process involves the use of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The allylic alcohol group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or bromine (Br2) in an organic solvent.
Major Products Formed
Oxidation: 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-one or 2-methyl-3-(4-methylcyclohexyl)propanoic acid.
Reduction: 2-methyl-3-(4-methylcyclohexyl)propan-1-ol.
Substitution: 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-chloride or 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-bromide.
Scientific Research Applications
2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving allylic alcohols.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The allylic alcohol group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes such as alcohol dehydrogenase and cytochrome P450, which play key roles in its metabolism and transformation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-one: A ketone analog of the compound.
2-methyl-3-(4-methylcyclohexyl)propan-1-ol: A saturated alcohol analog.
4-methylcyclohexanol: A simpler alcohol with a similar cyclohexyl structure.
Uniqueness
2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is unique due to its allylic alcohol functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3 |
InChI Key |
IDIVSTLPWFLSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.